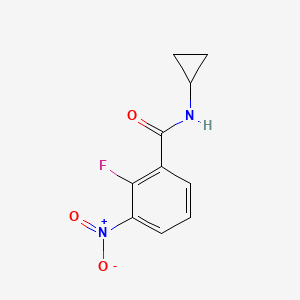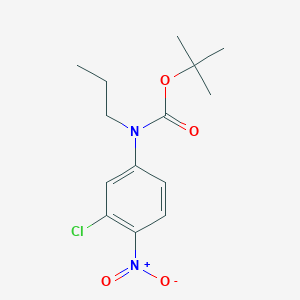
1-(tert-butyldimethylsilyl)-6-nitro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyldimethylsilyl)-6-nitro-1H-indole is a compound that features a tert-butyldimethylsilyl group attached to the nitrogen atom of an indole ring, with a nitro group at the 6-position
Vorbereitungsmethoden
The synthesis of 1-(tert-butyldimethylsilyl)-6-nitro-1H-indole typically involves the protection of the indole nitrogen with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature .
Industrial production methods for such compounds often involve similar protection strategies, but on a larger scale. The use of flow microreactor systems has been explored for the efficient introduction of tert-butyldimethylsilyl groups into various organic compounds .
Analyse Chemischer Reaktionen
1-(tert-Butyldimethylsilyl)-6-nitro-1H-indole can undergo a variety of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and fluoride sources such as tetra-n-butylammonium fluoride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyldimethylsilyl)-6-nitro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex indole derivatives.
Biology: The compound can be used in the study of indole-based biological pathways and as a precursor for biologically active molecules.
Wirkmechanismus
The mechanism by which 1-(tert-butyldimethylsilyl)-6-nitro-1H-indole exerts its effects is largely dependent on the specific reactions it undergoes. The tert-butyldimethylsilyl group serves as a protective group, preventing unwanted reactions at the nitrogen atom of the indole ring. This allows for selective reactions at other positions on the molecule. The nitro group can participate in redox reactions, influencing the compound’s reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyldimethylsilyl)-6-nitro-1H-indole can be compared to other silyl-protected indole derivatives, such as:
Trimethylsilyl indole: Less sterically hindered and more reactive towards hydrolysis.
tert-Butyldiphenylsilyl indole: More sterically hindered and more stable under acidic conditions.
Triisopropylsilyl indole: Offers a balance between reactivity and stability.
These compounds differ in their steric and electronic properties, which influence their reactivity and suitability for different applications. The tert-butyldimethylsilyl group provides a good balance of stability and reactivity, making it a versatile protective group in organic synthesis.
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-(6-nitroindol-1-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2Si/c1-14(2,3)19(4,5)15-9-8-11-6-7-12(16(17)18)10-13(11)15/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWOJYXCKAFENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














